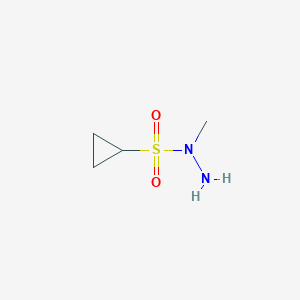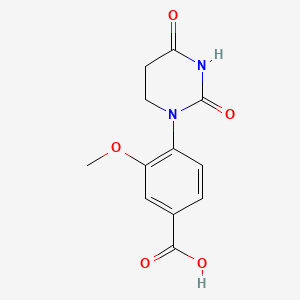![molecular formula C16H14O6 B6604282 4,4'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarbaldehyde CAS No. 2648947-49-1](/img/structure/B6604282.png)
4,4'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-dihydroxy-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-dicarbaldehyde is an organic compound with the molecular formula C16H14O6. It is known for its unique structure, which includes two hydroxyl groups and two methoxy groups attached to a biphenyl core, along with two aldehyde groups. This compound is also referred to as divanillin due to its structural similarity to vanillin, a well-known flavoring agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-dihydroxy-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-dicarbaldehyde typically involves the oxidative coupling of vanillin derivatives. One common method is the oxidative dimerization of vanillin using oxidizing agents such as potassium ferricyanide or copper(II) acetate in an alkaline medium. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar oxidative coupling processes, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-dihydroxy-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, such as methylation or acetylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide for methylation, acetic anhydride for acetylation.
Major Products Formed
Oxidation: 4,4’-dihydroxy-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-dicarboxylic acid.
Reduction: 4,4’-dihydroxy-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diol.
Substitution: Methylated or acetylated derivatives of the original compound.
Applications De Recherche Scientifique
4,4’-dihydroxy-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its role in inhibiting certain biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized as a flavoring agent and in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 4,4’-dihydroxy-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-dicarbaldehyde involves its ability to interact with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The aldehyde groups can form Schiff bases with amino groups in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanillin: 4-hydroxy-3-methoxybenzaldehyde, a well-known flavoring agent.
Syringaldehyde: 4-hydroxy-3,5-dimethoxybenzaldehyde, another vanillin derivative.
Dehydrodivanillin: A compound with a similar structure but different functional groups.
Uniqueness
4,4’-dihydroxy-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-dicarbaldehyde is unique due to its biphenyl core with multiple functional groups, allowing for diverse chemical reactions and applications. Its structural complexity and reactivity make it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
2-(2-formyl-4-hydroxy-5-methoxyphenyl)-5-hydroxy-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-15-5-11(9(7-17)3-13(15)19)12-6-16(22-2)14(20)4-10(12)8-18/h3-8,19-20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDXOAYVDNKAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=CC(=C(C=C2C=O)O)OC)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6604211.png)
![6-Oxaspiro[3.5]nonan-2-ol](/img/structure/B6604215.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B6604227.png)

![6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6604240.png)
![1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604246.png)
![{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride](/img/structure/B6604256.png)

![ethyl4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B6604283.png)
![tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604291.png)
![imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone](/img/structure/B6604297.png)

![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)

